molecular formula C10H14N2O4 B1329584 3,4,5-Trimethoxybenzohydrazide CAS No. 3291-03-0

3,4,5-Trimethoxybenzohydrazide

Cat. No.: B1329584
CAS No.: 3291-03-0
M. Wt: 226.23 g/mol
InChI Key: KQXHMNUXNHQSOW-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzohydrazide is an organic compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol . It is a derivative of benzoic acid, specifically a hydrazide of 3,4,5-trimethoxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

3,4,5-Trimethoxybenzohydrazide can be synthesized through multiple methods. One common synthetic route involves the esterification of 3,4,5-trimethoxybenzoic acid (eudesmic acid) with methanol in the presence of an acid catalyst like amberlyst-15. The resulting ester is then reacted with hydrazine hydrate to yield this compound .

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3,4,5-Trimethoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, forming various substituted hydrazides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include substituted hydrazides, oxides, and reduced hydrazine derivatives .

Comparison with Similar Compounds

3,4,5-Trimethoxybenzohydrazide can be compared with other similar compounds, such as:

    3,4,5-Trimethoxybenzoic acid: The parent compound, which lacks the hydrazide group.

    3,4,5-Trimethoxybenzaldehyde: An aldehyde derivative with different reactivity and applications.

    3,4,5-Trimethoxybenzoic acid hydrazide: Another hydrazide derivative with similar properties but different applications.

The uniqueness of this compound lies in its specific hydrazide functionality, which imparts unique reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3,4,5-trimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2O4/c1-14-7-4-6(10(13)12-11)5-8(15-2)9(7)16-3/h4-5H,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXHMNUXNHQSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186570
Record name 3,4,5-Trimethoxybenzohydrazide
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3291-03-0
Record name 3,4,5-Trimethoxybenzohydrazide
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Record name 3,4,5-Trimethoxybenzohydrazide
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Record name 3291-03-0
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Record name 3,4,5-Trimethoxybenzohydrazide
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Record name 3,4,5-trimethoxybenzohydrazide
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Record name 3,4,5-TRIMETHOXYBENZOHYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3,4,5-Trimethoxybenzohydrazide?

A1: this compound is an organic compound with the molecular formula C10H14N2O4. Its molecular weight is 226.23 g/mol. Spectroscopic characterization data, including 1H NMR, 13C NMR, IR, and MS, can be found in several research publications. [, , ]

Q2: How does the structure of this compound influence its biological activity?

A2: Research indicates that the presence of electron-withdrawing groups like chlorine (Cl) and nitro (NO2) on the benzylidene ring of this compound derivatives enhances antimicrobial activity. [] This suggests a structure-activity relationship (SAR) where electron-withdrawing groups contribute to potency.

Q3: Can you elaborate on the synthesis of this compound derivatives and their potential applications?

A3: Derivatives of this compound are commonly synthesized through the condensation reaction of this compound with various aromatic or heteroaromatic aldehydes. [, ] These derivatives have shown promising results in biological assays, particularly for antibacterial and antifungal activities. [, ] Additionally, some derivatives demonstrate antidiabetic properties comparable to insulin. []

Q4: What is the significance of hydrogen bonding in the crystal structures of this compound derivatives?

A4: X-ray crystallography studies reveal that intermolecular hydrogen bonds (N—H⋯O and O—H⋯O) are crucial for stabilizing the crystal structures of this compound derivatives. [, , , , , , , ] These hydrogen bonds contribute to the formation of specific structural motifs, such as one-dimensional infinite-chain structures. []

Q5: Has this compound been investigated for its potential as a DNA gyrase inhibitor?

A5: Yes, chalcone-based pyrazolines derived from this compound have been explored as potential DNA gyrase inhibitors. [] Molecular docking studies indicated favorable interactions with the DNA gyrase receptor, suggesting their potential as antibacterial agents. []

Q6: What research has been conducted on the antidiabetic properties of this compound derivatives?

A6: The compound (2E)‐N′‐(1′‐Naphthyl)‐3,4,5‐Trimethoxybenzohydrazide has shown promising incretinomimetic and insulinomimetic effects. [] It improved glucose tolerance in glucose tolerance tests (GTT), suggesting potential in managing glycemic homeostasis. []

Q7: Has this compound or its derivatives been explored in the context of cancer research?

A7: Research on N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide has demonstrated its ability to act as a microtubule destabilizer. [] This property makes it a compound of interest for potential anticancer therapies, as microtubule disruption can inhibit cancer cell growth and division. []

Q8: Are there any insights into the mechanism of action of this compound in relation to its biological activities?

A8: Studies on (2E)‐N′‐(1′‐Naphthyl)‐3,4,5‐Trimethoxybenzohydrazide revealed its ability to enhance glucose uptake in skeletal muscle. [] This effect was linked to increased GLUT4 expression and translocation to the plasma membrane, potentially involving PI-3K and MAPK pathways. []

Q9: What analytical methods are commonly employed in the characterization and study of this compound?

A9: Various spectroscopic techniques, including IR, 1H NMR, and X-ray crystallography, are frequently used to characterize the structure and properties of this compound and its derivatives. [, , , , , , , , , ] These methods provide valuable insights into the molecular structure, bonding patterns, and crystal packing arrangements.

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